molecular formula C13H14N2O4 B1291982 1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid CAS No. 400653-36-3

1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid

Cat. No.: B1291982
CAS No.: 400653-36-3
M. Wt: 262.26 g/mol
InChI Key: MPAMHQFFPPHEQK-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid is a compound that features a benzimidazole core with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid can be synthesized through a multi-step process involving the protection of the benzimidazole nitrogen with a Boc group and subsequent functionalization of the benzimidazole ring. The general synthetic route involves:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Flow microreactor systems have been developed for the efficient and sustainable synthesis of Boc-protected compounds .

Scientific Research Applications

1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the benzimidazole nitrogen, preventing unwanted reactions during synthetic transformations. Upon deprotection, the benzimidazole core can participate in various chemical reactions, targeting specific molecular pathways .

Comparison with Similar Compounds

Uniqueness: 1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid is unique due to its combination of a benzimidazole core, Boc protecting group, and carboxylic acid functionality. This combination allows for versatile applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-13(2,3)19-12(18)15-7-14-9-6-8(11(16)17)4-5-10(9)15/h4-7H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAMHQFFPPHEQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625042
Record name 1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400653-36-3
Record name 1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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